methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate
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Description
“Methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate” is a chemical compound with the molecular formula C23H19NO4 . It is also known as “methyl 2-{4-[2-(furan-2-yl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzoate” or "Benzoic acid, 2-[4-[2-(2-furanyl)-5-methyl-1H-pyrrol-1-yl]phenoxy]-, methyl ester" .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking . These interactions may induce conformational changes in the target molecules, altering their function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Result of Action
Based on its chemical structure, it may have potential antioxidant, anti-inflammatory, or antiproliferative effects . .
Action Environment
The action, efficacy, and stability of “methyl 2-{4-[2-(furan-2-yl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzoate” can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment
Properties
IUPAC Name |
methyl 2-[4-[2-(furan-2-yl)-5-methylpyrrol-1-yl]phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-16-9-14-20(22-8-5-15-27-22)24(16)17-10-12-18(13-11-17)28-21-7-4-3-6-19(21)23(25)26-2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSGOMNKJPRWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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